molecular formula C15H15Cl2N3O3 B5850669 ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B5850669
M. Wt: 356.2 g/mol
InChI Key: HXTZTAIAFQDEEN-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester, a methyl group, and a 2,4-dichlorobenzylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a β-diketone with hydrazine or its derivatives. For example, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield 1-methyl-3-ethylpyrazole-5-carboxylate.

    Introduction of the 2,4-Dichlorobenzylamino Group: The 2,4-dichlorobenzylamine can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2,4-dichlorobenzylamine in the presence of a suitable base, such as triethylamine, under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to yield corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzylamino group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the 2,4-dichlorobenzylamino group.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential as a pharmaceutical intermediate and as a lead compound for drug development.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of the 2,4-dichlorobenzylamino group.

    Ethyl 3-{[(4-chlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a 4-chlorobenzylamino group instead of the 2,4-dichlorobenzylamino group.

Uniqueness

The presence of the 2,4-dichlorobenzylamino group in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial activity and specific binding affinity to molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 5-[(2,4-dichlorophenyl)methylcarbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3/c1-3-23-15(22)13-7-12(19-20(13)2)14(21)18-8-9-4-5-10(16)6-11(9)17/h4-7H,3,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTZTAIAFQDEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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